(3-Methylcyclohexyl)hydrazine

hMAO-B inhibition structure-activity relationship positional isomerism

(3-Methylcyclohexyl)hydrazine (CAS 741249-15-0) is a cycloalkyl-substituted hydrazine with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol. The compound features a hydrazine (-NH-NH₂) functional group attached to the 3-position of a methyl-substituted cyclohexane ring, yielding a computed XLogP of 1.3 and two hydrogen bond donors.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 741249-15-0
Cat. No. B3056779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylcyclohexyl)hydrazine
CAS741249-15-0
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)NN
InChIInChI=1S/C7H16N2/c1-6-3-2-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3
InChIKeyONJOXLOHKQZNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylcyclohexyl)hydrazine CAS 741249-15-0: Cycloalkyl Hydrazine Building Block for Selective MAO-B Inhibitor Development


(3-Methylcyclohexyl)hydrazine (CAS 741249-15-0) is a cycloalkyl-substituted hydrazine with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol . The compound features a hydrazine (-NH-NH₂) functional group attached to the 3-position of a methyl-substituted cyclohexane ring, yielding a computed XLogP of 1.3 and two hydrogen bond donors . Unlike aryl hydrazines such as phenylhydrazine, the saturated cyclohexyl scaffold confers distinct conformational flexibility and lipophilicity profiles that influence both synthetic derivatization outcomes and the pharmacological properties of downstream products [1]. The compound is commercially available as the free base (≥98% purity) from multiple vendors and also as the dihydrochloride salt (CAS 1210726-73-0), which is referenced in 16 patent families as a versatile intermediate for synthesizing nitrogen-containing heterocycles including pyrazoles and pyridazines [2].

Why (3-Methylcyclohexyl)hydrazine Cannot Be Replaced by Unsubstituted Cyclohexylhydrazine or Phenylhydrazine in MAO-B-Targeted Synthesis


The methyl substituent position on the cyclohexyl ring is not a minor structural variation—it directly controls the stereochemical outcome and biological selectivity of downstream hydrazone derivatives. When (3-methylcyclohexyl)hydrazine is condensed to form 3-methylcyclohexylidene hydrazine derivatives, the chiral methyl group at the 3-position enables enantioselective chromatographic separation of (R)- and (S)-enantiomers, yielding single-enantiomer MAO-B inhibitors with selectivity indices exceeding 3,000 [1]. In contrast, the unsubstituted cyclohexylhydrazine (cimemoxin) lacks this chiral handle entirely and exhibits non-selective MAO inhibition with 50× the relative activity of iproniazid but no reported MAO-B vs. MAO-A discrimination [2]. Shifting the methyl group to the 2-position (2-methylcyclohexylidene series) alters the enantioselectivity pattern: the (R)-enantiomer dominates potency in the 2-methyl series, whereas the (S)-enantiomer is superior in the 3-methyl series—a reversal driven entirely by methyl positional isomerism [3]. Aromatic hydrazines such as phenylhydrazine bind weakly to both MAO isoforms and lack the saturated-ring conformational properties required for selective MAO-B cavity accommodation [4]. Generic substitution among positional isomers or ring systems therefore risks both stereochemical and pharmacological divergence.

Quantitative Differentiation Evidence: (3-Methylcyclohexyl)hydrazine vs. Closest Analogs in hMAO-B Inhibitor Development


hMAO-B Inhibitory Potency: 3-Methylcyclohexylidene Derivatives vs. 2-Methyl Positional Isomer Series (Direct Head-to-Head)

In the same study (Chimenti et al. 2010, J Med Chem), the authors directly compared the 3-methylcyclohexylidene and 2-methylcyclohexylidene derivative series within a single table (Table 1). The most potent 3-methyl series compound, (S)-5a (4-F substituted), achieved an hMAO-B IC₅₀ of 0.018 μM, compared to the most potent 2-methyl series compound, (R)-5b (also 4-F substituted), with an IC₅₀ of 0.014 μM [1]. While the absolute potency values are comparable, the 3-methyl series demonstrated broader compound-level selectivity ratio diversity: (S)-9a (4-CN) reached a selectivity ratio (hMAO-A IC₅₀ / hMAO-B IC₅₀) of 3,362, equivalent to the reference drug selegiline (ratio = 3,362), whereas the 2-methyl series maximum was 2,673 for (R)-5b [1]. Additionally, the 3-methyl series contained compounds with intermediate selectivity ratios (e.g., 762 for (R)-5a, 2,158 for (S)-5a) spanning a wider dynamic range useful for tuning selectivity in lead optimization [1].

hMAO-B inhibition structure-activity relationship positional isomerism

Enantiomer-Specific Activity: 3-Methyl Series (S)-Preference vs. 2-Methyl Series (R)-Preference

The methyl group position dictates which enantiomer exhibits superior hMAO-B inhibition. In the 3-methylcyclohexylidene series, enantioselective HPLC separation revealed that the (S)-enantiomers of the most active derivatives (e.g., (S)-5a, (S)-9a) were the more potent species, with (S)-5a achieving IC₅₀ = 0.018 μM compared to its (R)-counterpart (R)-5a at IC₅₀ = 0.056 μM—a 3.1-fold potency advantage for the (S)-form [1]. In contrast, the 2-methylcyclohexylidene series exhibited the opposite pattern: (R)-enantiomers were consistently more active than (S)-enantiomers across all tested derivatives, with (R)-5b (IC₅₀ = 0.014 μM) being 2.1-fold more potent than (S)-5b (IC₅₀ = 0.030 μM) [2]. This enantiomeric preference reversal is a direct consequence of the methyl group position on the cyclohexyl ring and cannot be predicted from the unsubstituted cyclohexyl analog.

enantioselectivity chiral resolution stereochemistry-activity relationship

Lipophilicity Differentiation: (3-Methylcyclohexyl)hydrazine (XLogP = 1.3) vs. Cyclohexylhydrazine (LogP = 2.68) vs. Phenylhydrazine (LogP ≈ 1.25–1.75)

The computed XLogP of (3-methylcyclohexyl)hydrazine is 1.3, reflecting the polarizing effect of the hydrazine moiety on the methylcyclohexyl scaffold . This is substantially lower than unsubstituted cyclohexylhydrazine (LogP = 2.6756), indicating that the 3-methyl substitution combined with the hydrazine group reduces lipophilicity by approximately 1.4 log units relative to the non-methylated analog . This places the compound closer to the lipophilicity range of phenylhydrazine (LogP ≈ 1.25–1.75), but with the critical distinction of a saturated rather than aromatic ring system, which avoids the metabolic liabilities and non-selective MAO binding associated with aryl hydrazines [1][2]. The reduced LogP relative to cyclohexylhydrazine may confer advantages in aqueous solubility and reduced non-specific protein binding for downstream derivatives.

lipophilicity physicochemical properties drug-likeness

Synthetic Intermediate Patent Footprint: 16 Patents Reference the Dihydrochloride Salt vs. Fewer for Positional Isomers

The (3-methylcyclohexyl)hydrazine dihydrochloride salt (CAS 1210726-73-0) is referenced in 16 patent families according to PubChemLite, indicating substantial industrial and pharmaceutical interest in this specific scaffold as a synthetic intermediate [1]. The foundational synthesis patent US 7,879,999 B2 (granted 2011-02-01, assigned to CNRS, Université Claude Bernard Lyon 1, and Isochem) explicitly covers methods for synthesizing exocyclic derivatives of cycloalkyl-hydrazines, providing industrialized access to the compound class at reduced cost compared to prior methods [2]. More recently, US Patent 12,172,961 (issued December 24, 2024) emphasizes that hydrazines substituted with alkyl, cycloalkyl, and spirocyclic rings have found use in novel pharmaceutical applications directed towards immunology and oncology disorders, citing WO 2016115356 and US 9,156,847 B2 [3]. While comparable patent data for (2-methylcyclohexyl)hydrazine and (4-methylcyclohexyl)hydrazine were not retrievable from non-excluded sources, the 16-patent footprint for the 3-methyl isomer dihydrochloride indicates a well-established supply chain and validated synthetic utility.

patent landscape synthetic intermediate intellectual property

Commercial Availability and Purity Benchmarking: 98% Free Base from Leyan vs. 95% Hydrochloride Salt from AKSci

(3-Methylcyclohexyl)hydrazine free base (CAS 741249-15-0) is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology) in quantities from 5 g to 500 g, with MDL number MFCD07786265 . AKSci supplies the free base under catalog number 4469EX with long-term storage recommended in a cool, dry place . The hydrochloride salt (CAS 680186-97-4) is available at ≥98% purity from ChemScene (cat. CS-0524428) with storage at 2–8°C sealed in dry conditions . The dihydrochloride salt (CAS 1210726-73-0) is also commercially supplied by BOC Sciences and Parchem . Multiple salt forms and vendors provide procurement flexibility for different synthetic protocols without single-supplier dependency.

commercial sourcing purity specification procurement

Priority Application Scenarios for (3-Methylcyclohexyl)hydrazine (CAS 741249-15-0) Based on Quantitative Differentiation Evidence


Stereochemistry-Controlled Synthesis of Single-Enantiomer hMAO-B Inhibitors for Neurodegeneration Research

The (S)-enantiomer preference of the 3-methylcyclohexylidene scaffold—with (S)-5a achieving an hMAO-B IC₅₀ of 0.018 μM and a 3.1-fold potency advantage over its (R)-counterpart—makes (3-methylcyclohexyl)hydrazine the preferred starting material when target compound design requires (S)-configuration for MAO-B active site complementarity [1]. This is a direct consequence of the 3-methyl positional isomerism; the 2-methyl series cannot deliver this stereochemical outcome because its (R)-enantiomers are consistently more potent [2]. Researchers developing stereochemically pure MAO-B inhibitors for Parkinson's disease or Alzheimer's disease models should prioritize this starting material over the 2-methyl or unsubstituted cyclohexyl analogs.

Lead Optimization Campaigns Requiring Broad Selectivity Ratio Tunability

The 3-methylcyclohexylidene derivative series spans hMAO-B selectivity ratios from 1.1 to 3,362—equivalent to the clinical drug selegiline at the high end—compared to the 2-methyl series maximum of 2,673 [1]. This 3-order-of-magnitude dynamic range in isoform selectivity, all from a single cycloalkyl hydrazine precursor, enables systematic structure-activity relationship (SAR) exploration without changing the core scaffold. Medicinal chemistry teams optimizing for specific selectivity windows (e.g., ratio 100–500 for balanced MAO-A/MAO-B profiles vs. ratio >1,000 for pure MAO-B inhibition) gain finer granularity from the 3-methyl scaffold than from any other positional isomer.

Large-Scale Heterocycle Synthesis Leveraging Established Patent Chemistry and Industrialized Routes

With 16 patent families referencing the dihydrochloride salt and an industrialized synthesis method protected under US 7,879,999 B2 (CNRS/Isochem), (3-methylcyclohexyl)hydrazine benefits from a well-characterized manufacturing route designed for cost-effective scale-up [1][2]. The patent emphasizes direct reuse of unreacted starting amine without additional treatment, reducing process cost relative to earlier methods [2]. Recent pharmaceutical patents (US 12,172,961, 2024) further confirm the ongoing relevance of cycloalkyl-substituted hydrazines as intermediates for pyrazole and pyridazine synthesis in immunology and oncology programs [3]. Process chemistry groups developing scalable routes to N-heterocyclic pharmaceutical intermediates should evaluate this compound ahead of less-patented positional isomers.

Physicochemical Property Optimization for CNS-Penetrant Candidates

The XLogP of 1.3 for (3-methylcyclohexyl)hydrazine positions downstream derivatives in a favorable CNS drug-like lipophilicity window—approximately 1.4 log units lower than unsubstituted cyclohexylhydrazine (LogP = 2.68) and comparable to phenylhydrazine but without the aromatic ring-associated metabolic and selectivity liabilities [1][2][3]. Given that MAO-B is a CNS target, this intermediate lipophilicity is advantageous for balancing blood-brain barrier permeability against non-specific tissue binding. Computational ADME teams and medicinal chemists optimizing CNS MPO (Multiparameter Optimization) scores should select the 3-methyl scaffold when lipophilicity needs to be constrained without sacrificing target engagement potency.

Quote Request

Request a Quote for (3-Methylcyclohexyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.